N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
Description
This compound is a heterocyclic hybrid molecule combining a 1,2,3-triazole, 1,2,4-thiadiazole, and 3-methoxybenzamide scaffold. The structural features include:
- 1,2,3-Triazole core: Substituted with a 4-fluorophenyl group at N1 and a methyl group at C5, enhancing aromatic π-π stacking interactions and metabolic stability .
- 1,2,4-Thiadiazole ring: Linked to the triazole via C3, contributing to planar geometry and sulfur-based hydrogen bonding .
This architecture is designed for pharmacological applications, leveraging triazole-thiadiazole hybrids’ established roles in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-11-16(23-25-26(11)14-8-6-13(20)7-9-14)17-21-19(29-24-17)22-18(27)12-4-3-5-15(10-12)28-2/h3-10H,1-2H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPURADCRULSVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves the following synthetic steps:
Formation of the 1H-1,2,3-triazole Ring: : The synthesis begins with the creation of the 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole core. This is usually achieved via a click chemistry reaction between azides and alkynes.
Thiadiazole Ring Formation: : The next step involves the introduction of the 1,2,4-thiadiazole moiety. This is often carried out through a cyclization reaction involving thiosemicarbazides and appropriate halides or acylating agents.
Benzamide Coupling: : The final step in the synthesis is the coupling of the resultant intermediate with 3-methoxybenzoic acid to form the desired benzamide linkage.
Industrial Production Methods
Industrial synthesis of this compound usually scales up the aforementioned synthetic steps. Optimization involves ensuring high yields and purity, often through techniques like recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly involving the triazole ring or the methoxybenzamide group.
Reduction: : Reduction reactions may target the nitrogens in the triazole or thiadiazole rings.
Substitution: : Halogen substitution on the fluorophenyl ring and nucleophilic attacks on the benzamide carbonyl group are notable.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Utilizes reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents may include halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
Depending on the reaction, major products can include variously oxidized or reduced derivatives, substituted analogs, and cleavage products involving the methoxybenzamide linkage.
Scientific Research Applications
Case Studies
A notable study demonstrated that the compound induced G2/M phase arrest in breast cancer cells, leading to increased production of reactive oxygen species (ROS). This oxidative stress is associated with apoptosis in cancer cells, suggesting that N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide could be a promising candidate for further development as an anticancer drug .
Data Table: Anticancer Activity
| Study Reference | Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Breast Cancer | Inhibition of Notch-Akt signaling | Induced apoptosis and cell cycle arrest |
Potential as a Fungicide
The compound has also been investigated for its antifungal properties. Its structure suggests potential efficacy against various fungal pathogens that affect crops. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi .
Case Studies
Research into similar compounds has indicated their effectiveness in controlling fungal infections in agricultural settings. For example, derivatives of triazoles have been shown to exhibit significant antifungal activity against pathogens like Botrytis cinerea, which poses threats to crops such as cannabis .
Data Table: Antifungal Activity
| Study Reference | Fungal Pathogen | Mechanism of Action | Key Findings |
|---|---|---|---|
| Botrytis cinerea | Inhibition of ergosterol biosynthesis | Effective control in agricultural settings |
Eco-friendly Pesticide Development
Given the growing concerns over chemical pesticides' environmental impact, compounds like this compound are being explored as potential eco-friendly alternatives. Their bioactive properties could lead to the development of botanical pesticides that minimize ecological disruption while effectively managing pest populations .
Case Studies
Studies have shown that integrating such compounds into pest management strategies can enhance crop resilience against diseases while reducing reliance on conventional chemical pesticides. This aligns with global trends toward sustainable agriculture practices.
Data Table: Agricultural Applications
Mechanism of Action
The mechanism by which this compound exerts its effects can vary based on its application:
Molecular Targets: : It often targets enzymes or receptors, binding to active sites or interaction domains.
Pathways Involved: : It influences pathways related to cellular signaling, metabolic reactions, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical and Spectral Properties
Research Findings and Trends
- Synthetic Efficiency: Thiadiazole-triazole hybrids consistently achieve >70% yields under reflux with acetic acid or ethanol .
- Thermal Stability : Higher melting points (e.g., 290°C for Compound 8a) correlate with rigid pyridine or acetyl substitutions .
- Spectral Consistency : IR and NMR data across analogues validate the stability of the thiadiazole-amide linkage .
Biological Activity
N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a compound that integrates several pharmacologically relevant moieties, including thiadiazole and triazole rings. These structural features contribute to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this compound based on recent research findings.
Synthesis and Structural Characterization
The synthesis of the compound involves multiple steps starting from 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. In a study evaluating various derivatives of thiadiazole and triazole compounds, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .
Antitumor Activity
Recent studies have highlighted the anticancer potential of this compound. It was tested against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa). The results showed that the compound induced apoptosis in cancer cells with IC50 values significantly lower than those of conventional chemotherapeutic agents like cisplatin. Specifically, it exhibited an IC50 value of 3.3 µM against the MDA-MB-231 cell line .
The biological activity of this compound can be attributed to its ability to interact with key biological targets:
Antibacterial Mechanism:
The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth. Its structural similarity to known antibacterial agents may facilitate this interaction .
Antitumor Mechanism:
The anticancer effects are believed to stem from the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. The compound may also inhibit specific kinases involved in cancer cell proliferation .
Study 1: Antimicrobial Efficacy
In a controlled study assessing various derivatives for antibacterial activity against Escherichia coli and Staphylococcus aureus, this compound showed a MIC of 12 µg/mL against E. coli, outperforming traditional antibiotics .
Study 2: Anticancer Activity
In vitro tests on human cancer cell lines revealed that the compound significantly inhibited cell viability in a dose-dependent manner. A notable reduction in cell proliferation was observed at concentrations as low as 5 µM across multiple cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
